molecular formula C15H22O3 B182822 2-Desoxy-4-epi-pulchellin CAS No. 122872-03-1

2-Desoxy-4-epi-pulchellin

Cat. No. B182822
M. Wt: 250.33 g/mol
InChI Key: BOPADYWRUULRBD-MBICNOSFSA-N
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Description

2-Desoxy-4-epi-pulchellin (PCL) is a sesquiterpene-lactone, which naturally occurs in many traditional Chinese medicinal plants . It has antitumor and anti-inflammatory activities . It is a natural product found in Carpesium abrotanoides, Carpesium faberi, and Inula anatolica .


Synthesis Analysis

A series of 13-amino derivatives of PCL were synthesized through Michael addition reaction . It has been used in clinical trials to treat colorectal carcinoma and cancer .


Molecular Structure Analysis

The molecular formula of 2-Desoxy-4-epi-pulchellin is C15H22O3 . The molecular weight is 250.33 g/mol . The IUPAC name is (3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one .


Chemical Reactions Analysis

The 13-amino derivatives of PCL were synthesized through Michael addition reaction .


Physical And Chemical Properties Analysis

The molecular weight of 2-Desoxy-4-epi-pulchellin is 250.33 g/mol . The exact mass is 250.15689456 g/mol . The monoisotopic mass is also 250.15689456 g/mol .

Scientific Research Applications

Application 1: Inhibition of STAT3 Signaling and Cancer Cell Growth

  • Summary of the Application : 2-Desoxy-4-epi-pulchellin, specifically a derivative known as P-13, has been found to inhibit STAT3 signaling and cancer cell growth . This application is particularly relevant in the context of cancer treatment.
  • Methods of Application : The compound P-13 was found to inhibit IL-6-induced, as well as constitutive, STAT3 activation in a dose and time-dependent manner . In vitro kinase activity analyses demonstrated that P-13 directly inhibited JAK2 kinase activity .
  • Results or Outcomes : P-13 inhibited growth and induced death of many cancer cell lines, particularly those expressing constitutively activated STAT3 . It also inhibited in vivo growth of human cancer cell xenografts .

Application 2: Induction of G2/M Arrest and Death of Colon Cancer Cells

  • Summary of the Application : Synthetic derivatives of 2-Desoxy-4-epi-pulchellin have been found to inhibit STAT3 signaling and induce G2/M arrest and death of colon cancer cells .
  • Methods of Application : A series of 13-amino derivatives of 2-Desoxy-4-epi-pulchellin were synthesized through Michael addition reaction . The inhibition of IL-6-induced STAT3 signaling pathway and in vitro cytotoxicity of these compounds were evaluated .
  • Results or Outcomes : The methyl hydroxyethylamine derivatives showed higher potency than 2-Desoxy-4-epi-pulchellin, which could induce significant mitotic arrest via G2/M arrest in HCT116 cancer cells .

Safety And Hazards

There is no hazardous surcharge associated with this product .

Future Directions

The synthetic derivatives of 2-Desoxy-4-epi-pulchellin have shown potential in inhibiting STAT3 signaling and inducing G2/M arrest and death of colon cancer cells . This indicates that these derivatives have the potential to be developed into anti-colon cancer drugs .

properties

IUPAC Name

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPADYWRUULRBD-MBICNOSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Desoxy-4-epi-pulchellin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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